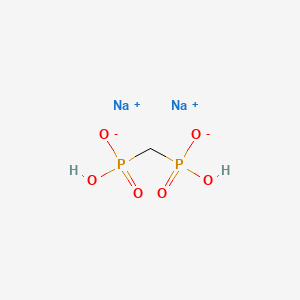

Medronate disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le médronate disodique est synthétisé par réaction de l'acide méthylène diphosphonique avec l'hydroxyde de sodium. La réaction se déroule généralement sous des conditions de pH contrôlées afin de garantir la formation du sel disodique. Le processus implique les étapes suivantes :

- Dissolution de l'acide méthylène diphosphonique dans l'eau.

- Addition d'hydroxyde de sodium pour ajuster le pH à environ 6,5.

- Lyophilisation pour obtenir le produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production de médronate disodique implique des réacteurs à grande échelle où les conditions de réaction sont méticuleusement contrôlées. Le processus comprend :

- Préparation d'un mélange réactionnel contenant de l'acide méthylène diphosphonique et de l'hydroxyde de sodium.

- Surveillance continue du pH et de la température pour garantir des conditions de réaction optimales.

- Filtration et purification pour éliminer toutes les impuretés.

- Lyophilisation et conditionnement dans des conditions stériles .

Analyse Des Réactions Chimiques

Types de réactions

Le médronate disodique subit diverses réactions chimiques, notamment :

Complexation : Il forme des complexes avec des ions métalliques, tels que le technétium, qui est utilisé en imagerie diagnostique.

Réactifs et conditions courants

Réactifs : hydroxyde de sodium, acide méthylène diphosphonique, technétium-99m.

Conditions : pH contrôlé (environ 6,5), surveillance de la température, conditions stériles pour les applications pharmaceutiques.

Principaux produits formés

Technétium-99m médronate : Utilisé en imagerie osseuse.

Acide méthylène diphosphonique : Formé lors de l'hydrolyse.

Applications de la recherche scientifique

Le médronate disodique a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme agent chélateur pour les ions métalliques.

Biologie : Étudié pour ses interactions avec les tissus osseux et les cristaux d'hydroxyapatite.

Médecine : Principalement utilisé en médecine nucléaire pour l'imagerie osseuse et le diagnostic des maladies osseuses.

Industrie : Utilisé dans la production de radiopharmaceutiques pour l'imagerie diagnostique

Mécanisme d'action

Le médronate disodique exerce ses effets en se liant aux cristaux d'hydroxyapatite dans les tissus osseux. Cette liaison localise le composé dans les zones d'ostéogenèse modifiée, permettant une imagerie précise des structures osseuses. Le complexe technétium-99m émet des rayons gamma, qui sont détectés à l'aide d'une tomographie d'émission monophotonique (SPECT) pour créer des images détaillées de l'os .

Applications De Recherche Scientifique

Medronate disodium has a wide range of scientific research applications:

Chemistry: Used as a chelating agent for metal ions.

Biology: Studied for its interactions with bone tissue and hydroxyapatite crystals.

Medicine: Primarily used in nuclear medicine for bone imaging and diagnosis of bone diseases.

Industry: Utilized in the production of radiopharmaceuticals for diagnostic imaging

Mécanisme D'action

Medronate disodium exerts its effects by binding to hydroxyapatite crystals in bone tissue. This binding localizes the compound to areas of altered osteogenesis, allowing for precise imaging of bone structures. The technetium-99m complex emits gamma rays, which are detected using single photon emission computed tomography (SPECT) to create detailed images of bone .

Comparaison Avec Des Composés Similaires

Composés similaires

Alendronate de sodium : Un autre bisphosphonate utilisé pour traiter l'ostéoporose.

Etidronate disodique : Utilisé pour des applications similaires en imagerie osseuse et en traitement des troubles osseux.

Pamidronate disodique : Utilisé dans le traitement de l'hypercalcémie et des métastases osseuses.

Unicité

Le médronate disodique est unique en raison de son utilisation spécifique en imagerie diagnostique. Sa capacité à former un complexe stable avec le technétium-99m le rend particulièrement précieux pour la scintigraphie osseuse, fournissant des images détaillées du métabolisme osseux et des anomalies .

Propriétés

Numéro CAS |

25681-89-4 |

|---|---|

Formule moléculaire |

CH6NaO6P2 |

Poids moléculaire |

198.99 g/mol |

Nom IUPAC |

disodium;hydroxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |

InChI |

InChI=1S/CH6O6P2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H2,2,3,4)(H2,5,6,7); |

Clé InChI |

PAVNPGWVBVKXKE-UHFFFAOYSA-N |

SMILES |

C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

SMILES canonique |

C(P(=O)(O)O)P(=O)(O)O.[Na] |

Numéros CAS associés |

1984-15-2 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

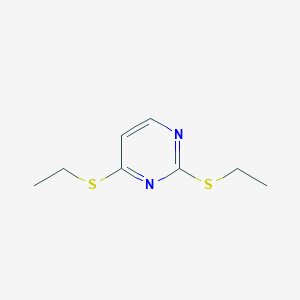

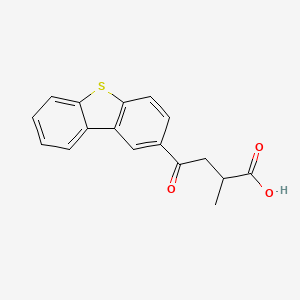

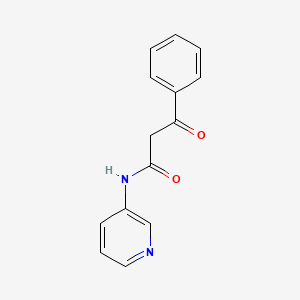

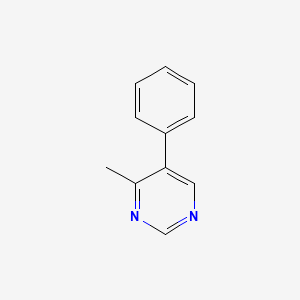

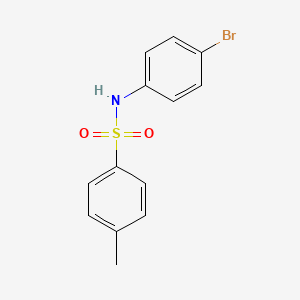

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1615594.png)

![2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1615613.png)